molecular formula C10H9NOS B3047959 Benzo[b]thiophene-3-acetamide CAS No. 1505-58-4

Benzo[b]thiophene-3-acetamide

Cat. No. B3047959
CAS RN: 1505-58-4
M. Wt: 191.25 g/mol
InChI Key: LBMREIJGNSZCCS-UHFFFAOYSA-N
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Description

Benzo[b]thiophene-3-acetamide is a chemical compound related to the benzo[b]thiophene family . Benzo[b]thiophene is an aromatic organic compound with a molecular formula C8H6S . It occurs naturally as a constituent of petroleum-related deposits such as lignite tar .


Synthesis Analysis

The synthesis of benzo[b]thiophenes has been achieved through various methods. One approach involves an aryne reaction with alkynyl sulfides, which results in a wide range of 3-substituted benzothiophenes . Another method involves the reaction of sulfonhydrazides with internal alkynes under electrochemical conditions .


Molecular Structure Analysis

The molecular structure of benzo[b]thiophene-3-acetamide is related to that of benzo[b]thiophene. Benzo[b]thiophene is a five-membered ring made up of one sulfur as a heteroatom with the formula C4H4S . The acetamide group attached at the 3-position of the ring would add an acetyl group (CH3CONH2) to the molecule.


Chemical Reactions Analysis

Benzo[b]thiophenes can undergo a variety of chemical reactions. For instance, they can be synthesized from easily available o-silylaryl triflates and alkynyl sulfides in a one-step intermolecular manner . Another reaction involves the formation of a quaternary spirocyclization intermediate by the selective ipso-addition instead of an ortho-attack, leading to the products .


Physical And Chemical Properties Analysis

Benzo[b]thiophene, the parent compound of benzo[b]thiophene-3-acetamide, is an aromatic organic compound with a molecular formula C8H6S and an odor similar to naphthalene (mothballs) . It occurs naturally as a constituent of petroleum-related deposits such as lignite tar .

Scientific Research Applications

Synthesis and Characterization

Benzo[b]thiophene derivatives are synthesized and characterized due to their wide spectrum of pharmacological properties. New derivatives, such as thiadiazoles, oxadiazoles, and pyrazolines, are synthesized from 3-chlorobenzo[b]thiophene-2-carboxyl chloride and characterized using elemental analyses, IR, NMR, and mass spectral studies (Isloor, Kalluraya, & Pai, 2010).

Biological Activities

  • Benzo[b]thiophene molecules exhibit a broad range of pharmacological properties. Some newly synthesized benzo[b]thiophene derivatives have been screened for their antibacterial, antifungal, and anti-inflammatory activities, with many demonstrating potent effects (Isloor, Kalluraya, & Pai, 2010).
  • Certain 5-substituted benzo[b]thiophene derivatives have shown potent anti-inflammatory activity (Radwan, Shehab, & El-Shenawy, 2009).

Chemical Synthesis Methods

  • Palladium-catalyzed coupling and electrophilic cyclization of terminal acetylenes are employed to synthesize 2,3-disubstituted benzo[b]thiophenes (Yue & Larock, 2002).
  • Aromatic nucleophilic substitution reaction and Heck-type coupling are used for synthesizing 2-arylbenzo[b]thiophenes with heteroatoms at the 3-positions directly from the benzo[b]thiophene core (David et al., 2005).

Cell Permeation Optimization

Benzo[b]thiophene-2-ylboronic acid, an inhibitor of class C beta-lactamase AmpC, has been optimized for cell permeation to enhance its effectiveness in potentiating the activity of beta-lactam antibiotics in bacteria (Venturelli et al., 2007).

Environmental Applications

Benzo[b]thiophene has been studied as a model compound for polycyclic aromatic sulfur heterocycles in the context of oil spills. Its photochemical oxidation in aqueous solutions has been explored to identify potential products from oil spills in oceans (Andersson & Bobinger, 1992).

Safety And Hazards

The safety data sheet for a related compound, Benzo[b]thien-2-ylboronic acid, indicates that it is harmful if swallowed and harmful to aquatic life with long-lasting effects . It is advised to avoid release to the environment and to wash skin thoroughly after handling .

Future Directions

Thiophene-based analogs have been the focus of a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Therefore, the future directions in the study of benzo[b]thiophene-3-acetamide and related compounds may involve further exploration of their synthesis, properties, and potential applications in medicinal chemistry and other fields.

properties

IUPAC Name

2-(1-benzothiophen-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NOS/c11-10(12)5-7-6-13-9-4-2-1-3-8(7)9/h1-4,6H,5H2,(H2,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBMREIJGNSZCCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CS2)CC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10296356
Record name Benzo[b]thiophene-3-acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10296356
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzo[b]thiophene-3-acetamide

CAS RN

1505-58-4
Record name Benzo[b]thiophene-3-acetamide
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=108933
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Benzo[b]thiophene-3-acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10296356
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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